molecular formula C19H22FN5O2S B2635199 N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide CAS No. 1226445-79-9

N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide

Cat. No.: B2635199
CAS No.: 1226445-79-9
M. Wt: 403.48
InChI Key: BBACLADZAKKYBH-UHFFFAOYSA-N
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Description

N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a triazole ring fused with a pyrazine ring, along with various substituents, imparts unique chemical properties and biological activities to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrazine core. This can be achieved by reacting hydrazine derivatives with pyrazine carboxylic acids under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 4-fluorobenzyl group. This can be done through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Thioether Formation: The formation of the thioether linkage is achieved by reacting the intermediate with thiol compounds under suitable conditions.

    Final Acylation: The final step involves the acylation of the intermediate with N-methylacetamide to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, non-competitive inhibition, or allosteric modulation. The exact molecular targets and pathways depend on the specific biological context and the enzymes involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]thiadiazines: These compounds share a similar triazole ring but differ in the additional heterocyclic ring fused to the triazole.

    Triazolopyridines: These compounds have a pyridine ring fused to the triazole, offering different chemical and biological properties.

    Triazolothiadiazoles: These compounds have a thiadiazole ring fused to the triazole, providing unique reactivity and biological activities.

Uniqueness

N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide is unique due to its specific combination of functional groups and the presence of the fluorobenzyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-butyl-2-[[7-[(4-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-3-4-9-23(2)16(26)13-28-19-22-21-17-18(27)24(10-11-25(17)19)12-14-5-7-15(20)8-6-14/h5-8,10-11H,3-4,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBACLADZAKKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CSC1=NN=C2N1C=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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